ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate
Overview
Description
Ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate is a complex organic compound that features a pyrimidoindole core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a fluorophenyl group and a sulfanylacetamido moiety. These structural elements contribute to its biological activity and make it a subject of interest in pharmaceutical research.
Mechanism of Action
Target of Action
Ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate primarily targets specific enzymes or receptors involved in cellular signaling pathways. Given its indole-based structure, it is likely to interact with proteins such as kinases or receptors that play crucial roles in cell proliferation, apoptosis, or inflammation .
Mode of Action
The compound interacts with its target proteins by binding to their active sites or allosteric sites, leading to inhibition or modulation of their activity. This binding can result in conformational changes in the target protein, altering its function and downstream signaling .
Biochemical Pathways
The affected biochemical pathways include those involved in cell cycle regulation, apoptosis, and inflammatory responses . By modulating key proteins in these pathways, the compound can influence cell survival, proliferation, and immune responses .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:
- Excretion : Excreted via renal and biliary routes, with metabolites being eliminated in urine and feces .
Result of Action
At the molecular level, the compound’s action results in inhibition of target enzymes or receptors , leading to reduced cell proliferation, induction of apoptosis, or suppression of inflammatory responses. At the cellular level, this can manifest as decreased tumor growth, reduced inflammation, or enhanced cell death in pathological conditions .
Action Environment
Environmental factors such as pH, temperature, and presence of other biomolecules can influence the compound’s stability and efficacy. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can alter its bioavailability and therapeutic outcomes .
Preparation Methods
The synthesis of ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. The reaction conditions often require the use of strong acids or bases and elevated temperatures.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction, where a suitable fluorinated reagent is reacted with the pyrimidoindole intermediate.
Attachment of the Sulfanylacetamido Moiety: This step involves the formation of a thioether bond between the pyrimidoindole core and the sulfanylacetamido group. This can be achieved through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate has several scientific research applications, including:
Medicinal Chemistry: Due to its unique structural features, this compound is investigated for its potential as a therapeutic agent. It may exhibit activity against various biological targets, making it a candidate for drug development.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: Researchers may use this compound to probe biological pathways and mechanisms, helping to elucidate the role of specific molecular interactions in cellular processes.
Industrial Applications: The compound’s chemical properties may make it useful in the development of new materials or as a precursor in the synthesis of other complex molecules.
Comparison with Similar Compounds
Ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole nucleus, which exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Fluorophenyl Compounds: Molecules with fluorophenyl groups, which are often used in pharmaceuticals due to their ability to enhance metabolic stability and binding affinity.
Thioether-Containing Compounds: Compounds with thioether linkages, which are known for their stability and ability to participate in various chemical reactions.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(2-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O4S/c1-2-31-18(29)11-24-17(28)12-32-22-26-19-13-7-3-5-9-15(13)25-20(19)21(30)27(22)16-10-6-4-8-14(16)23/h3-10,25H,2,11-12H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUOWBPAKNKVIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3F)NC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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